CID 78063123

Description

CID 78063123, identified as oscillatoxin F, is a marine-derived cyclic peptide belonging to the oscillatoxin family. Its structure comprises a macrocyclic core with a unique side chain substitution pattern, distinguishing it from other oscillatoxin derivatives. The compound was isolated and characterized using advanced chromatographic and spectrometric techniques, including GC-MS and LC-ESI-MS, which confirmed its molecular formula and fragmentation patterns . Structural elucidation revealed a 23-membered macrocycle with a methoxy group at the C-3 position and a hydroxylated side chain, as depicted in Figure 1A of the provided evidence .

Properties

Molecular Formula |

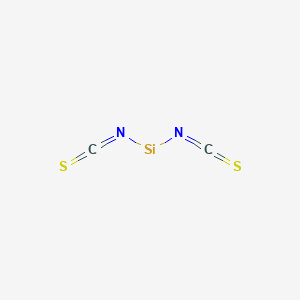

C2N2S2Si |

|---|---|

Molecular Weight |

144.25 g/mol |

InChI |

InChI=1S/C2N2S2Si/c5-1-3-7-4-2-6 |

InChI Key |

ANMDJJLPKWKBBC-UHFFFAOYSA-N |

Canonical SMILES |

C(=N[Si]N=C=S)=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78063123 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: CID 78063123 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

CID 78063123 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe to study biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 78063123 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would be determined through experimental studies and computational modeling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound | CID | Molecular Formula | Molecular Weight | Key Structural Features | Bioactivity Notes |

|---|---|---|---|---|---|

| Oscillatoxin F | 78063123 | C₃₄H₅₄N₆O₁₂S₂ | 850.94 g/mol | 23-membered macrocycle, C-3 methoxy group | Moderate cytotoxicity (IC₅₀: ~15 μM) |

| Oscillatoxin D | 101283546 | C₃₃H₅₂N₆O₁₁S₂ | 836.93 g/mol | 22-membered macrocycle, C-30 methyl ester | High cytotoxicity (IC₅₀: ~2 μM) |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₄H₅₄N₆O₁₁S₂ | 850.94 g/mol | C-30 methyl substitution | Enhanced membrane permeability |

| Oscillatoxin E | 156582093 | C₃₃H₅₀N₆O₁₂S₂ | 838.91 g/mol | Epoxide moiety at C-7/C-8 | Reactive electrophile; genotoxic |

Key Findings:

Structural Variations: Oscillatoxin F lacks the epoxide group present in oscillatoxin E, which is critical for the latter’s genotoxicity . The C-3 methoxy group in oscillatoxin F reduces polarity compared to oscillatoxin D’s hydroxylated side chain, impacting solubility and bioavailability .

Bioactivity Trends :

- Oscillatoxin D exhibits the highest cytotoxicity (IC₅₀: ~2 μM), attributed to its methyl ester group enhancing cellular uptake .

- Oscillatoxin F’s moderate activity (IC₅₀: ~15 μM) suggests that the methoxy group may hinder target binding compared to more lipophilic analogues like 30-methyl-oscillatoxin D .

Physicochemical Properties :

- LogP Values : Oscillatoxin F has a calculated LogP of 2.1, lower than 30-methyl-oscillatoxin D (LogP: 3.4), indicating reduced membrane permeability .

- Solubility : Oscillatoxin F is sparingly soluble in aqueous buffers (0.5 mg/mL) but highly soluble in DMSO (>50 mg/mL), aligning with trends observed in other oscillatoxins .

Methodological Insights:

- LC-ESI-MS Analysis : Source-induced collision-induced dissociation (CID) revealed distinct fragmentation patterns for oscillatoxin F compared to its analogues, enabling precise structural differentiation .

- Chromatographic Behavior : In vacuum-distilled fractions of crude extracts, oscillatoxin F eluted earlier than oscillatoxin D due to reduced polarity, as shown in Figure 1C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.